A Technical Guide to the Functional Roles of Chorionic Gonadotropin Alpha and Beta Subunits
A Technical Guide to the Functional Roles of Chorionic Gonadotropin Alpha and Beta Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Chorionic Gonadotropin (hCG) is a glycoprotein (B1211001) hormone essential for the establishment and maintenance of pregnancy. As a heterodimer, it is composed of two non-covalently associated subunits: a common alpha (α) subunit and a hormone-specific beta (β) subunit. The α-subunit is nearly identical to those of other glycoprotein hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Thyroid-Stimulating Hormone (TSH). In contrast, the β-subunit is unique to hCG and confers its biological specificity. This guide provides an in-depth exploration of the distinct and synergistic functions of the hCG α and β subunits, their interaction with the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), and the subsequent signaling cascades.
Core Functions of the Alpha and Beta Subunits
The biological activity of hCG is contingent upon the correct assembly of the α and β subunits into a heterodimer. While the individual subunits exhibit minimal to no biological activity on their own, they each play a critical role in the function of the intact hormone.
Alpha Subunit (CGA): The Activator
The primary role of the α-subunit is to facilitate the activation of the LHCGR. Although it is not responsible for the initial high-affinity binding, it is indispensable for signal transduction. Studies involving cross-linking and photoaffinity labeling have demonstrated that the α-subunit is in direct contact with the receptor. It is believed that upon binding of the heterodimer, the α-subunit induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The commonality of the α-subunit among glycoprotein hormones underscores its conserved role in receptor activation.
Beta Subunit (CGB): The Specificity Determinant
The β-subunit is the primary determinant of hCG's biological and receptor specificity. Its unique amino acid sequence and structure are responsible for the high-affinity binding to the LHCGR. While the isolated β-subunit has a very low affinity for the receptor and is biologically inactive, its presence is a prerequisite for the α-subunit to exert its activating function. The β-subunit essentially "docks" the heterodimer to the receptor, allowing the α-subunit to initiate signal transduction.
Quantitative Analysis of hCG and Subunit Function
The interaction of hCG with its receptor and the subsequent cellular responses can be quantified to understand the potency and efficacy of the hormone and its constituent subunits.
| Parameter | Ligand | Value | Cell Line/System | Reference |
| EC50 for cAMP Production | recombinant hCG (r-hCG) | 107.1 ± 14.3 pM | COS-7 cells expressing LHCGR | |
| recombinant hCG (r-hCG) | 18.64 ± 10.14 pM | Murine primary Leydig cells | ||
| recombinant LH (r-hLH) | 530.0 ± 51.2 pM | COS-7 cells expressing LHCGR | ||
| EC50 for ERK1/2 Phosphorylation | hCG | ~10 IU/ml (maximal at 10 min) | Human Endometrial Stromal (HES) cells | |
| hCG | 100 ng/ml (maximal at 5-10 min) | MA-10 Leydig cells | ||
| Binding Affinity (IC50) | hCG | 1.7 pM | COS-7 cells expressing LHCGR | |
| LH | 13.0 pM | COS-7 cells expressing LHCGR | ||
| Binding Affinity (Kd) | Individual α-subunit | Not detectable | Rat Leydig cells | |
| Individual β-subunit | Not detectable | Rat Leydig cells |
Signaling Pathways
Upon binding of the hCG heterodimer to the LHCGR, a cascade of intracellular signaling events is initiated. The primary and most well-characterized pathway is the Gαs-adenylyl cyclase-cAMP-PKA pathway. However, evidence for alternative signaling pathways, such as the MAPK/ERK pathway, has also emerged.
Canonical Gαs/cAMP/PKA Pathway
The LHCGR is a G-protein coupled receptor (GPCR). Binding of hCG induces a conformational change that activates the associated heterotrimeric G-protein, specifically the Gαs subunit. This activation leads to the dissociation of Gαs from the βγ subunits and its subsequent binding to and activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, ultimately leading to the physiological effects of hCG, such as steroidogenesis in gonadal cells.
hCG-induced cAMP signaling pathway.
Alternative MAPK/ERK Pathway
In addition to the canonical cAMP pathway, hCG has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2. This pathway is often associated with cell proliferation, differentiation, and survival. The activation of ERK1/2 by hCG can be rapid, occurring within minutes of hormone stimulation. The precise mechanism by which the LHCGR couples to the MAPK/ERK pathway is still under investigation but may involve β-arrestin-mediated signaling or cross-talk from the cAMP/PKA pathway.
hCG-induced MAPK/ERK signaling pathway.
Experimental Protocols
Dissociation of hCG into Alpha and Beta Subunits
This protocol describes the dissociation of intact hCG into its α and β subunits using denaturing agents followed by chromatographic separation.
Materials:
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Purified hCG
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8 M Guanidine (B92328) Hydrochloride
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6 M Guanidine Hydrochloride
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High-Performance Gel Permeation Chromatography (GPC) system
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TSK G 3000 SW column (or equivalent)
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Dialysis tubing (appropriate molecular weight cut-off)
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Lyophilizer
Procedure:
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Dissolve purified hCG in 8 M guanidine hydrochloride.
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Incubate the solution to allow for subunit dissociation.
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Apply the dissociated sample to a TSK G 3000 SW column equilibrated with 6 M guanidine hydrochloride.
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Elute the subunits using the same buffer, collecting fractions.
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Monitor the elution profile by UV absorbance at 280 nm. The β-subunit will elute before the α-subunit due to its larger molecular weight.
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Pool the fractions corresponding to the α and β subunits separately.
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Dialyze the pooled fractions extensively against a suitable buffer (e.g., ammonium (B1175870) bicarbonate) to remove the guanidine hydrochloride.
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Lyophilize the dialyzed subunits to obtain purified α and β subunits.
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Confirm the purity and identity of the subunits by SDS-PAGE, amino acid analysis, and radioimmunoassay.
Reassociation of hCG Subunits
This protocol describes the reassociation of the purified α and β subunits to form the intact, biologically active hCG heterodimer.
Materials:
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Purified hCG α-subunit
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Purified hCG β-subunit
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Reassociation buffer (e.g., 0.05 M sodium phosphate, pH 7.4)
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Incubator
Procedure:
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Dissolve the lyophilized α and β subunits in the reassociation buffer to a desired molar ratio (typically 1:1 or with a slight excess of one subunit).
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Incubate the mixture at 37°C for an extended period (e.g., 24-48 hours) to allow for reassociation.
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Assess the extent of reassociation by analyzing the product using non-denaturing gel electrophoresis or by measuring the recovery of biological activity in a relevant bioassay (e.g., cAMP production in LHCGR-expressing cells).
Western Blot for hCG-induced ERK Phosphorylation
This protocol details the detection of ERK1/2 phosphorylation in response to hCG stimulation using Western blotting.
Materials:
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Cell line expressing LHCGR (e.g., HEK293-LHCGR, MA-10)
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Cell culture medium and supplements
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hCG
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer apparatus and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
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Primary antibody against phosphorylated ERK1/2 (p-ERK1/2)
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Primary antibody against total ERK1/2
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Cell Culture and Stimulation:
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Plate LHCGR-expressing cells and grow to 80-90% confluency.
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Serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.
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Stimulate the cells with various concentrations of hCG for different time points (e.g., 0, 5, 10, 15, 30 minutes).
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS.
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Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation and collect the supernatant.
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Determine the protein concentration of each lysate using a protein assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
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Load equal amounts of protein per lane and run the SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Antibody Incubation and Detection:
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Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Apply the ECL substrate and visualize the bands using an imaging system.
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Stripping and Re-probing (for total ERK):
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Strip the membrane of the p-ERK1/2 antibodies using a stripping buffer.
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Block the membrane again.
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Incubate with the primary antibody against total ERK1/2.
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Repeat the washing and secondary antibody incubation steps.
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Visualize the bands for total ERK1/2 to confirm equal protein loading.
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